molecular formula C14H16N2O3S B2915389 N-[[4-(Cyclopropylsulfamoyl)phenyl]methyl]but-2-ynamide CAS No. 2411259-93-1

N-[[4-(Cyclopropylsulfamoyl)phenyl]methyl]but-2-ynamide

Cat. No.: B2915389
CAS No.: 2411259-93-1
M. Wt: 292.35
InChI Key: YWLVBYRVFHGGBM-UHFFFAOYSA-N
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Description

N-[[4-(Cyclopropylsulfamoyl)phenyl]methyl]but-2-ynamide is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclopropylsulfamoyl group attached to a phenyl ring, which is further connected to a but-2-ynamide moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(Cyclopropylsulfamoyl)phenyl]methyl]but-2-ynamide typically involves multi-step organic reactions. One common method includes the initial formation of the cyclopropylsulfamoylphenyl intermediate, followed by its coupling with a but-2-ynamide derivative. The reaction conditions often require the use of catalysts, such as palladium or copper, to facilitate the coupling reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used to dissolve the reactants and provide an appropriate medium for the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Purification steps, such as recrystallization or chromatography, are employed to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(Cyclopropylsulfamoyl)phenyl]methyl]but-2-ynamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Corresponding substituted derivatives with new functional groups.

Scientific Research Applications

N-[[4-(Cyclopropylsulfamoyl)phenyl]methyl]but-2-ynamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[[4-(Cyclopropylsulfamoyl)phenyl]methyl]but-2-ynamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzymatic reaction.

Comparison with Similar Compounds

Similar Compounds

    N-Substituted 4-sulfamoylbenzoic acid derivatives: These compounds share the sulfamoyl group and phenyl ring structure but differ in their substituents and overall molecular architecture.

    Phenylboronic acids: These compounds have a phenyl ring with boronic acid groups, which impart different reactivity and applications compared to the cyclopropylsulfamoyl group.

Uniqueness

N-[[4-(Cyclopropylsulfamoyl)phenyl]methyl]but-2-ynamide is unique due to the presence of the cyclopropylsulfamoyl group, which provides distinct steric and electronic properties. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

N-[[4-(cyclopropylsulfamoyl)phenyl]methyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-2-3-14(17)15-10-11-4-8-13(9-5-11)20(18,19)16-12-6-7-12/h4-5,8-9,12,16H,6-7,10H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWLVBYRVFHGGBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC1=CC=C(C=C1)S(=O)(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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